
(5-Bromo-2-ethoxypyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-ethoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H10BrNO2 . It has a molecular weight of 232.08 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-ethoxypyridin-4-yl)methanol” is 1S/C8H10BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3 . This indicates that the molecule contains a pyridine ring with bromo, ethoxy, and hydroxyl substituents.Physical And Chemical Properties Analysis
“(5-Bromo-2-ethoxypyridin-4-yl)methanol” is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Anti-Fibrotic Agents
(5-Bromo-2-ethoxypyridin-4-yl)methanol: is utilized in the synthesis of novel pyrimidine derivatives, which have shown promising anti-fibrotic activities . These compounds are evaluated for their potential to inhibit fibrosis, a critical factor in treating chronic diseases affecting organs such as the liver, lungs, and heart.
Organic Synthesis: Intermediate for Bromopyrimidine Compounds
In organic synthesis, this chemical serves as a precursor for the preparation of 5-bromopyrimidine compounds, which are important intermediates in pharmaceutical chemistry . These compounds are essential for developing drugs with various therapeutic applications.
Drug Discovery: Building Blocks for Bioactive Compounds
The compound is used as a building block in drug discovery, particularly for creating biologically active compounds that can serve as the basis for new medications . Its role in the synthesis of diverse molecular structures makes it valuable in the pharmaceutical industry.
Pharmacology: Reference Standards for Pharmaceutical Testing
Pharmacologically, (5-Bromo-2-ethoxypyridin-4-yl)methanol is employed as a reference standard in pharmaceutical testing to ensure the quality and consistency of drug formulations . This is crucial for the development and approval of safe and effective drugs.
Chemical Biology: Methanol Production from Methanotrophs
Recent studies in chemical biology have explored the use of methanotrophic bacteria for methanol production, where compounds like (5-Bromo-2-ethoxypyridin-4-yl)methanol could potentially play a role in the process or analysis . This research is significant for sustainable chemical production.
Biochemistry: Methanol Conversion in Acetogenic Bacteria
In biochemistry, research has been conducted on the conversion of methanol in acetogenic bacteria, which involves biochemical pathways where compounds such as (5-Bromo-2-ethoxypyridin-4-yl)methanol might be studied for their interactions and effects . This is important for understanding metabolic processes and could lead to bio-based production methods for chemicals.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(5-bromo-2-ethoxypyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVBVZYWSZWBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



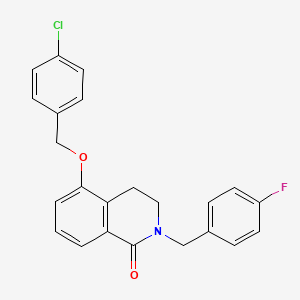
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2936166.png)
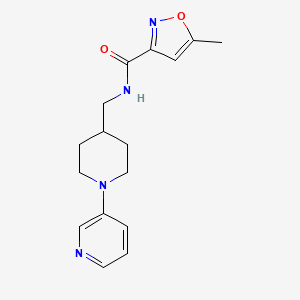
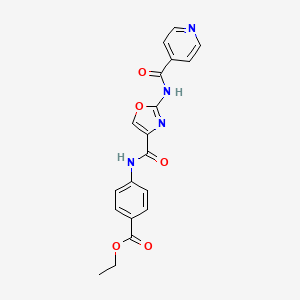



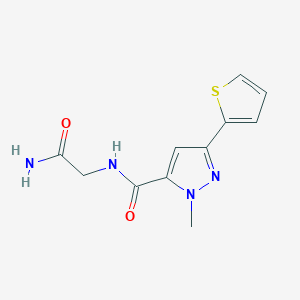
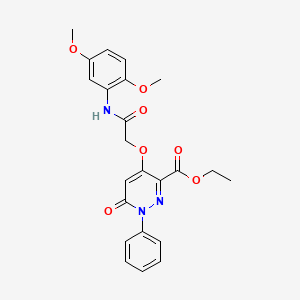
![2-chloro-N-(1,7-dimethyl-4-oxo-3,4-dihydrofuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B2936178.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2936179.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2936180.png)